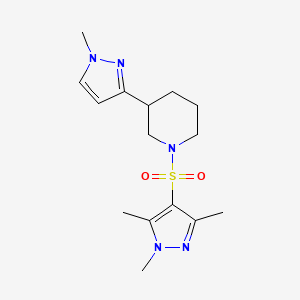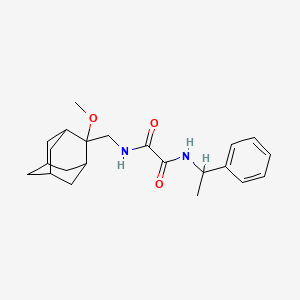![molecular formula C17H26N2O3S2 B2953327 4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide CAS No. 2380171-93-5](/img/structure/B2953327.png)
4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The morpholine ring is bonded to a methyl group and a benzenesulfonamide moiety. Benzenesulfonamide derivatives have been studied for their potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as NMR spectroscopy and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties would be determined by the functional groups present in the compound. For example, the presence of the sulfonamide group could result in hydrogen bonding, affecting the compound’s solubility and stability .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c1-15-2-4-16(5-3-15)24(20,21)18-14-17(6-12-23-13-7-17)19-8-10-22-11-9-19/h2-5,18H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNRLBCQMSQQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

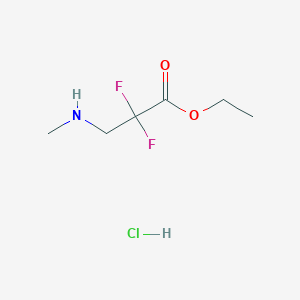
![3-benzyl-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2953245.png)

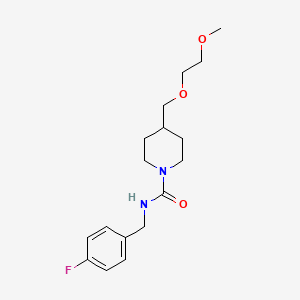
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B2953249.png)

![N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2953256.png)
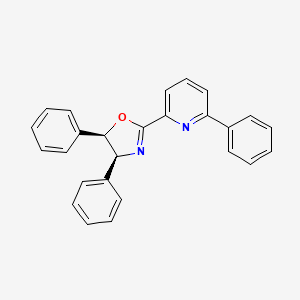
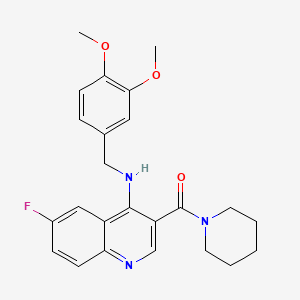
![9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953261.png)
![2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2953263.png)
![4-bromo-1-({1-[(2,5-difluorophenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2953264.png)
